molecular formula C20H21FN2O2 B564278 Citalopram-d6 N-Oxide CAS No. 1189652-54-7

Citalopram-d6 N-Oxide

Cat. No.: B564278
CAS No.: 1189652-54-7
M. Wt: 346.435
InChI Key: DIOGFDCEWUUSBQ-WFGJKAKNSA-N
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Description

Citalopram-d6 N-Oxide is a deuterium-labeled analog of Citalopram, a well-known selective serotonin reuptake inhibitor (SSRI). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Citalopram. The molecular formula of this compound is C20H15D6FN2O2, and it has a molecular weight of 346.43 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Citalopram-d6 N-Oxide involves the introduction of deuterium atoms into the Citalopram molecule. This process typically includes the following steps:

    Deuteration: The hydrogen atoms in Citalopram are replaced with deuterium atoms using deuterated reagents.

    Oxidation: The deuterated Citalopram is then oxidized to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity deuterated reagents and advanced oxidation techniques is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Citalopram-d6 N-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites of this compound, such as demethylated and hydroxylated derivatives .

Scientific Research Applications

Citalopram-d6 N-Oxide is widely used in scientific research for the following purposes:

Mechanism of Action

Citalopram-d6 N-Oxide exerts its effects by inhibiting the reuptake of serotonin in the central nervous system. This inhibition increases the levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The primary molecular target is the serotonin transporter (solute carrier family 6 member 4, SLC6A4). This compound also exhibits weak allosteric modulation of serotonin receptors .

Comparison with Similar Compounds

Citalopram-d6 N-Oxide is unique due to its deuterium labeling, which distinguishes it from other analogs of Citalopram. Similar compounds include:

    Citalopram N-Oxide: The non-deuterated analog of this compound.

    Escitalopram: The S-enantiomer of Citalopram, which is also a selective serotonin reuptake inhibitor.

    Desmethyl Citalopram: A metabolite of Citalopram with one less methyl group.

    Citalopram Lactone: A lactone derivative of Citalopram.

These compounds share similar pharmacological properties but differ in their metabolic pathways and specific applications in research.

Properties

IUPAC Name

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOGFDCEWUUSBQ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)(C([2H])([2H])[2H])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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